2-(2,2-Dimethylpropanoyl)-3-(2-naphthyl)prop-2-enenitrile
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Description
2-(2,2-Dimethylpropanoyl)-3-(2-naphthyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C18H17NO and its molecular weight is 263.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Trimethylenemethane Dianion Synthons : Utilized in the preparation of substituted perhydrofuro[2,3-b]furans through reactions with different electrophiles. This process involves tandem hydroboration–oxidation and treatment with specific reagents to furnish the expected perhydrofurofurans, indicating its role in complex organic synthesis (Lorenzo, Alonso, & Yus, 2000).
Crystal Structure Studies : Investigated for its structural properties, particularly in compounds composed of hydroxynaphthyl and trimethoxyphenyl rings. The crystal structure analysis provides insight into molecular geometry and potential for material sciences (Srividya, Jonathan, Revathi, & Anbalagan, 2015).
Chiral Solvating Agents : The enantiomers of related compounds have been used as chiral solvating agents. Their behavior in forming complexes has implications for stereochemical applications in organic chemistry (Port, Virgili, Alvarez-Larena, & Piniella, 2000).
Antimicrobial Activities : Derivatives of 3-Aryl-1-(2-naphthyl)-prop-2-en-1-ones have shown antimicrobial activities, suggesting potential applications in pharmaceuticals and biomedicine (Mohamed, Youssef, Amr, & Kotb, 2008).
Synthesis of Atropisomeric Compounds : Studied for its role in the stereodynamics of atropisomeric compounds. Such research contributes to understanding molecular conformations and could inform drug design (Wolf, Pranatharthiharan, & Ramagosa, 2002).
Biochemical and Pharmaceutical Applications
Alzheimer's Disease Research : Related compounds have been used in conjunction with positron emission tomography for the localization and load of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This demonstrates its potential utility in neurodegenerative disease diagnosis (Shoghi-Jadid et al., 2002).
Photophysical Studies : Probes related to 2-(2,2-Dimethylpropanoyl)-3-(2-naphthyl)prop-2-enenitrile have been examined for their photophysical behavior. Such studies are essential in understanding the photophysics of compounds used in biological systems (Cerezo, Rocafort, Sierra, Garcia-Blanco, Oliva, & Sierra, 2001).
Material Science and Catalysis
Catalysis : Its derivatives have been used in ruthenium-catalyzed enantioselective cycloaddition reactions. This highlights its role in developing new catalytic methods for chemical synthesis (Kanao, Miyake, & Nishibayashi, 2010).
Polymer Science : Involved in the synthesis of stereoregular and optically active polymers. This research could contribute to the development of new materials with specific optical properties (Uenishi, Imae, Shirakawa, & Kawakami, 2002).
Naphthalimide-tagged Anticancer Complexes : Modified ruthenium(II) arene compounds with naphthalimide groups have shown potential as anticancer agents. This research merges coordination chemistry with intercalation to explore new therapeutic avenues (Kilpin, Clavel, Edafe, & Dyson, 2012).
Properties
IUPAC Name |
(2E)-4,4-dimethyl-2-(naphthalen-2-ylmethylidene)-3-oxopentanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-18(2,3)17(20)16(12-19)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-11H,1-3H3/b16-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRMXBGWZWJHCR-LFIBNONCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC2=CC=CC=C2C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC2=CC=CC=C2C=C1)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.